

Spectroscopic Characterization of 2-(6-Bromopyridin-2-yl)acetic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(6-Bromopyridin-2-yl)acetic acid

Cat. No.: B3026759

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This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound **2-(6-Bromopyridin-2-yl)acetic acid** (CAS No. 1093879-46-9).^{[1][2][3][4]} As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document will detail the theoretical underpinnings and predicted spectral characteristics for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for the identification and characterization of this molecule.

Molecular Structure and Overview

2-(6-Bromopyridin-2-yl)acetic acid possesses a pyridine ring substituted with a bromine atom at the 6-position and an acetic acid moiety at the 2-position. This substitution pattern dictates a unique electronic environment for each atom, which in turn governs its spectroscopic behavior. The molecular formula is $C_7H_6BrNO_2$ and the molecular weight is 216.03 g/mol.^{[1][2][3][4]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of publicly available experimental spectra for **2-(6-Bromopyridin-2-yl)acetic acid**, the following data is predicted based on established principles of NMR theory and analysis of structurally similar compounds.

¹H NMR Spectroscopy

Experimental Considerations: A standard ^1H NMR experiment would be conducted by dissolving the sample in a deuterated solvent, such as deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), with tetramethylsilane (TMS) as an internal standard. The choice of solvent can influence the chemical shift of the acidic proton of the carboxylic acid.

Predicted ^1H NMR Spectrum: The ^1H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the two protons of the methylene group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

Table 1: Predicted ^1H NMR Data for **2-(6-Bromopyridin-2-yl)acetic acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality of Chemical Shift and Coupling
~10-12	Broad Singlet	1H	-COOH	The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water.
~7.6-7.8	Triplet	1H	H4	The proton at the 4-position is coupled to both H3 and H5, resulting in a triplet. Its chemical shift is influenced by the electron-withdrawing nitrogen and bromine atoms.
~7.3-7.5	Doublet	1H	H5	This proton is coupled to the H4 proton, appearing as a doublet. It is upfield relative to H3 due to its meta-position relative to the electron-withdrawing

acetic acid
group.

~7.2-7.4

Doublet

1H

H3

Coupled to the H4 proton, this proton appears as a doublet. Its proximity to the acetic acid group results in a downfield shift compared to H5.

~3.8-4.0

Singlet

2H

-CH₂-

The methylene protons are adjacent to the electron-withdrawing pyridine ring and carboxylic acid group, causing a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

Experimental Considerations: A standard ¹³C NMR experiment, often proton-decoupled, would be performed on the same sample prepared for ¹H NMR.

Predicted ¹³C NMR Spectrum: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Data for **2-(6-Bromopyridin-2-yl)acetic acid**

Chemical Shift (δ , ppm)	Assignment	Causality of Chemical Shift
~170-175	C=O	The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~158-162	C2	This carbon is attached to the nitrogen and the acetic acid group, leading to a significant downfield shift.
~140-145	C6	The carbon bearing the bromine atom is deshielded due to the electronegativity of bromine and the ring nitrogen.
~138-142	C4	The chemical shift of this carbon is influenced by the nitrogen and bromine atoms.
~125-130	C5	This carbon is expected to be in the typical aromatic region.
~120-125	C3	Similar to C5, this carbon's resonance will be in the aromatic region.
~40-45	-CH ₂ -	The methylene carbon is shifted downfield due to the adjacent electron-withdrawing groups.

Infrared (IR) Spectroscopy

Experimental Considerations: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory).

Predicted IR Spectrum: The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **2-(6-Bromopyridin-2-yl)acetic acid**

Frequency Range (cm ⁻¹)	Vibration	Functional Group	Rationale
2500-3300 (broad)	O-H stretch	Carboxylic Acid	The broadness of this peak is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
~1700-1725	C=O stretch	Carboxylic Acid	This strong absorption is characteristic of the carbonyl group in a carboxylic acid.
~1550-1600	C=C and C=N stretch	Pyridine Ring	These absorptions are typical for the stretching vibrations within an aromatic heterocyclic ring.
~1400-1450	C-H bend	-CH ₂ -	The scissoring vibration of the methylene group.
~1200-1300	C-O stretch	Carboxylic Acid	The stretching vibration of the carbon-oxygen single bond in the carboxylic acid.
~1000-1100	C-Br stretch	Bromo-substituted Pyridine	The stretching vibration of the carbon-bromine bond.

Mass Spectrometry (MS)

Experimental Considerations: Mass spectral data can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

Predicted Mass Spectrum: The mass spectrum will show the molecular ion peak and several fragment ions. A key feature will be the isotopic pattern of bromine (^{79}Br and ^{81}Br are present in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Molecular Ion: The molecular ion peak $[\text{M}]^{+\bullet}$ is expected at m/z 215 and 217, corresponding to the isotopes of bromine.

Key Fragmentation Pathways:

- **Loss of the Carboxyl Group:** A primary fragmentation pathway is the loss of the $-\text{COOH}$ group (45 Da), leading to a significant fragment ion.
- **Decarboxylation:** Loss of CO_2 (44 Da) from the molecular ion is another common fragmentation for carboxylic acids.
- **Cleavage of the Acetic Acid Side Chain:** The bond between the methylene group and the pyridine ring can cleave, leading to fragments corresponding to the bromopyridinylmethyl cation and the acetic acid radical.

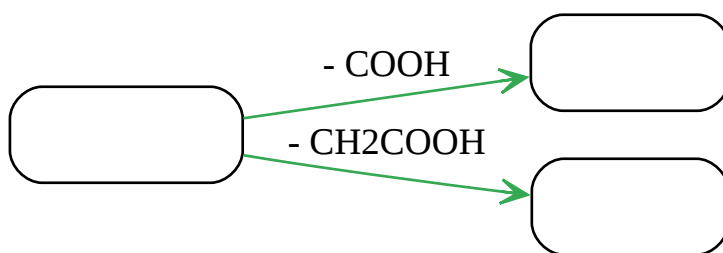
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of **2-(6-Bromopyridin-2-yl)acetic acid**

m/z (for $^{79}\text{Br}/^{81}\text{Br}$)	Proposed Fragment
215 / 217	$[\text{M}]^{+\bullet}$ (Molecular Ion)
170 / 172	$[\text{M} - \text{COOH}]^+$
171 / 173	$[\text{M} - \text{CO}_2]^{+\bullet}$
172 / 174	$[\text{C}_6\text{H}_5\text{BrN}]^{+\bullet}$ (Bromopyridinylmethyl cation)

Visualization of Molecular Structure and Fragmentation

To further aid in the understanding of the molecular structure and its likely behavior in a mass spectrometer, the following diagrams are provided.

Caption: Molecular structure of **2-(6-Bromopyridin-2-yl)acetic acid**.



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